D(+)-Raffinose pentahydrate

Description

Properties

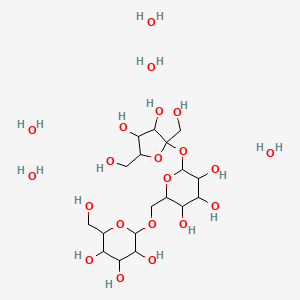

IUPAC Name |

2-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITMAWRCWSHCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17629-30-0 | |

| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of D(+)-Raffinose Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide of significant interest in various scientific and industrial fields. This document details its chemical composition, three-dimensional arrangement, and the experimental protocols used for its structural determination.

Molecular Structure and Composition

D(+)-Raffinose is a non-reducing trisaccharide consisting of three monosaccharide units: D-galactose, D-glucose, and D-fructose.[1][2][3][4][5] The systematic name for raffinose is α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. The glycosidic linkages are crucial to its structure: an α-1,6 linkage connects galactose to glucose, and an α-1,2 linkage connects glucose to fructose. In its common crystalline form, raffinose exists as a pentahydrate, with five water molecules incorporated into its crystal lattice. The molecular formula of this compound is C₁₈H₃₂O₁₆·5H₂O.

The presence of the α-galactosidic linkage renders raffinose indigestible by humans, who lack the α-galactosidase enzyme necessary to hydrolyze this bond. Consequently, it passes undigested to the large intestine, where it is fermented by gut microbiota.

Crystallographic Data

The precise three-dimensional structure of this compound has been determined by X-ray crystallography. The crystal structure reveals a complex network of hydrogen bonds involving the sugar molecule and the five water molecules, creating a stable crystalline lattice. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O |

| Molecular Weight | 594.51 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.966 |

| b (Å) | 12.327 |

| c (Å) | 23.837 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Data sourced from the crystallographic study by Berman, H. M. (1970) and subsequent redeterminations.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the atomic structure of this compound is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps in this process:

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent, typically water or a water-ethanol mixture. Slow evaporation of the solvent at a constant temperature allows for the formation of single, well-ordered crystals of sufficient size and quality for diffraction experiments.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. This can be done using a cryoloop, where the crystal is flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated to collect a complete set of diffraction data from all possible orientations. The intensities and positions of these reflections are recorded by a detector.

-

Data Processing: The raw diffraction data is processed to correct for experimental factors such as background noise and absorption. The intensities of the reflections are integrated and scaled to produce a final dataset.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a three-dimensional representation of the electron distribution within the crystal.

-

Model Building and Refinement: An initial atomic model of the raffinose molecule and the water molecules is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts the atomic positions and thermal parameters until the best possible fit is achieved.

-

Structure Validation: The final structural model is validated using various crystallographic criteria to ensure its accuracy and quality. The complete structure, including atomic coordinates, is then deposited in a crystallographic database.

Visualizations

Molecular Structure of D(+)-Raffinose

Caption: Molecular structure of D(+)-Raffinose showing the constituent monosaccharides and glycosidic linkages.

Raffinose Family Oligosaccharide (RFO) Biosynthesis in Plants

Caption: Biosynthetic pathway of Raffinose Family Oligosaccharides (RFOs) in plants.

Metabolic Fate of Raffinose in the Human Gut

Caption: Metabolic pathway of raffinose in the human large intestine by gut microbiota.

References

- 1. Raffinose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Transcriptional regulation of the raffinose family oligosaccharides pathway in Sorghum bicolor reveals potential roles in leaf sucrose transport and stem sucrose accumulation [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. In vitro fermentation of raffinose by the human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

D(+)-Raffinose pentahydrate chemical and physical properties.

An In-depth Technical Guide to D(+)-Raffinose Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, and biological activities of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of its mechanisms of action.

Chemical and Physical Properties

This compound is a trisaccharide composed of galactose, glucose, and fructose.[1] It is a white crystalline powder that is odorless and has a sweet taste, approximately 10% that of sucrose.[2]

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 17629-30-0 | [3][4][5] |

| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | |

| Molecular Weight | 594.51 g/mol | |

| Synonyms | Melitose, Melitriose |

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 78-81 °C | |

| Solubility | Soluble in water. Soluble in DMSO and dimethyl formamide. | |

| Optical Rotation | [α]20/D +105° ± 2° (c=10% in H₂O) |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath within the melting point apparatus, attached to a thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Measurement of Optical Rotation

Optical rotation is a key quality control parameter and is measured using a polarimeter.

Methodology:

-

A solution of this compound is prepared at a specific concentration in a suitable solvent, typically water.

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

A beam of plane-polarized light is passed through the solution.

-

The angle to which the plane of polarized light is rotated by the solution is measured by the instrument's analyzer.

-

The specific rotation is then calculated using Biot's law, which considers the observed rotation, the path length of the polarimeter tube, and the concentration of the solution.

Solubility Testing

A general procedure for determining the solubility of this compound in a given solvent.

Methodology:

-

A specific amount of the solute (this compound) is added to a known volume of the solvent at a controlled temperature.

-

The mixture is agitated (e.g., by stirring or sonication) for a defined period to ensure equilibrium is reached.

-

The solution is visually inspected for any undissolved particles. If the solid dissolves completely, more solute can be added until saturation is reached.

-

Quantitative solubility can be determined by analyzing the concentration of the dissolved solute in the saturated solution using techniques like HPLC.

High-Performance Liquid Chromatography (HPLC) Assay

HPLC is a standard method for determining the purity and concentration of this compound.

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase, often a mixture of acetonitrile and water, is prepared and degassed.

-

Standard and Sample Preparation: A standard solution of known concentration and a solution of the test sample are prepared in the mobile phase or a compatible solvent.

-

Chromatographic Conditions: A column suitable for carbohydrate analysis, such as an amino or HILIC column, is used. The flow rate, column temperature, and injection volume are set.

-

Detection: A refractive index detector (RID) is commonly used for detecting non-UV absorbing compounds like raffinose.

-

Analysis: The retention time and peak area of the sample are compared to the standard to determine the purity and concentration.

Biological Activities and Signaling Pathways

This compound exhibits notable biological activities, including biofilm inhibition and anti-inflammatory effects, which are mediated through specific signaling pathways.

Biofilm Inhibition

This compound has been shown to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and Streptococcus mutans.

In Pseudomonas aeruginosa , raffinose binds to the lectin LecA, which is involved in cell adhesion and biofilm formation. This binding also leads to a decrease in the intracellular concentration of cyclic diguanylate (c-di-GMP), a key second messenger that promotes biofilm formation. The reduction in c-di-GMP is achieved by increasing the activity of a specific phosphodiesterase.

In Streptococcus mutans , the primary causative agent of dental caries, raffinose interferes with the function of glucosyltransferases (GTFs). GTFs are enzymes that synthesize glucans from sucrose, which are essential for bacterial adhesion and biofilm matrix formation. By likely binding to GtfC, raffinose inhibits glucan production and subsequent biofilm development.

Anti-Inflammatory Effects

Recent studies suggest that raffinose possesses anti-inflammatory properties. In a model of colitis, raffinose was shown to ameliorate inflammation by modulating the gut microbiota and targeting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway. This pathway is a critical component of the innate immune response, and its overactivation can lead to chronic inflammation. Raffinose treatment was associated with a reduction in the expression of key components of this pathway, leading to decreased production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.

Applications in Drug Development and Research

Cryopreservation

This compound is utilized as a cryoprotectant for various biological materials, including cells and sperm. As a non-penetrating cryoprotectant, it helps to dehydrate cells osmotically before freezing, which reduces the formation of damaging intracellular ice crystals.

Prebiotic and Gut Health

As a non-digestible oligosaccharide, raffinose acts as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This modulation of the gut microbiome contributes to its anti-inflammatory effects and overall gut health.

Conclusion

This compound is a well-characterized trisaccharide with defined chemical and physical properties. Its biological activities, particularly in biofilm inhibition and anti-inflammation, present significant opportunities for research and development in pharmaceuticals, functional foods, and cosmetics. The signaling pathways involved in these activities offer specific targets for further investigation and therapeutic intervention. This guide provides a foundational understanding for professionals working with this versatile molecule.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Raffinose, a plant galactoside, inhibits Pseudomonas aeruginosa biofilm formation via binding to LecA and decreasing cellular cyclic diguanylate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Raffinose Ameliorates DSS-Induced Colitis in Mice by Modulating Gut Microbiota and Targeting the Inflammatory TLR4–MyD88–NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on D-Raffinose Pentahydrate: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of compounds like D-Raffinose pentahydrate is fundamental. This technical guide provides a detailed overview of its molecular formula and weight, presenting the information in a clear, structured format.

D-Raffinose is a trisaccharide composed of galactose, glucose, and fructose.[1][2][3] In its hydrated form, specifically as a pentahydrate, it incorporates five molecules of water into its crystalline structure. This association with water is crucial to consider for accurate measurements and solution preparations in a laboratory setting.

Molecular Composition and Weight

The chemical formula for D-Raffinose pentahydrate can be represented in two ways: C₁₈H₃₂O₁₆·5H₂O or as a single empirical formula, C₁₈H₄₂O₂₁.[1][] The addition of five water molecules significantly contributes to its overall molecular weight.

The table below summarizes the key quantitative data regarding the molecular formula and weight of D-Raffinose pentahydrate and its components.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Anhydrous D-Raffinose | C₁₈H₃₂O₁₆ | 504.44 |

| Water (x5) | 5H₂O | 90.07 |

| D-Raffinose Pentahydrate | C₁₈H₄₂O₂₁ | 594.51 |

Structural Relationship

The relationship between anhydrous D-Raffinose and its pentahydrate form is a straightforward hydration reaction. The following diagram illustrates this association, representing the components that constitute the hydrated molecule.

This guide provides the essential molecular data for D-Raffinose pentahydrate, crucial for accurate experimental design and execution in research and development. The clear delineation of the anhydrous and hydrated forms, along with their respective molecular weights, should serve as a valuable resource for scientific professionals.

References

Unveiling the Natural Reserves of D(+)-Raffinose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of the oligosaccharide D(+)-Raffinose. As a key trisaccharide in the plant kingdom, raffinose and its derivatives, collectively known as Raffinose Family Oligosaccharides (RFOs), play crucial roles in plant physiology, including stress tolerance and carbon storage.[1][2][3] For researchers and professionals in drug development, understanding the natural abundance and extraction of these compounds is paramount for harnessing their potential applications. This document summarizes the quantitative distribution of D(+)-Raffinose in various natural sources, details the experimental protocols for its extraction and analysis, and visualizes the core biochemical pathway involved in its synthesis.

Quantitative Distribution of D(+)-Raffinose in Natural Sources

D(+)-Raffinose is ubiquitously present in the plant kingdom, with particularly high concentrations found in the seeds of legumes.[4][5] It is also present in various vegetables and grains, though typically in lower amounts. The concentration of raffinose and other RFOs can vary significantly depending on the plant species, cultivar, and environmental conditions during growth and harvesting. The following tables provide a consolidated overview of the quantitative data available in the scientific literature.

Table 1: D(+)-Raffinose and Other RFOs Content in Legume Seeds (mg/g of defatted meal or dry matter)

| Legume Species | Raffinose (mg/g) | Stachyose (mg/g) | Verbascose (mg/g) | Total RFOs (mg/g) | Reference |

| Soybean (Glycine max) | 3.3 - 11.0 | 25.1 - 42.9 | ND - tr | 33.75 - 69.30 | |

| Cowpea (Vigna unguiculata) | 5.2 - 12.3 | 25.3 - 48.7 | tr | 78.78 - 108.00 | |

| Garden Pea (Pisum sativum) | 3.8 - 8.9 | 24.3 - 43.8 | 13.5 - 39.7 | 52.03 - 80.60 | |

| Mung Bean (Vigna radiata) | 4.8 - 11.5 | 22.5 - 38.2 | 1.8 - 4.5 | - | |

| Alfalfa (Medicago sativa) | 6.1 | 2.1 | 38.9 | 57.1 | |

| Faba Bean (Vicia faba) | 2.5 - 4.8 | 6.1 - 15.4 | 19.8 - 40.7 | 32.15 - 65.17 | |

| Lupin (Lupinus spp.) | 5.0 - 11.0 | 40.0 - 80.0 | 10.0 - 30.0 | 57.23 - 130.38 | |

| Chickpea (Cicer arietinum) | 1.9 - 2.8 | 0.9 - 1.7 | - | - |

ND: Not Detected, tr: trace amount

Table 2: D(+)-Raffinose Content in Various Vegetables and Grains ( g/100g Fresh Weight or as specified)

| Source | Raffinose Content | Reference |

| Brussels Sprouts | Moderate levels | |

| Broccoli | 0.5 - 1.0 g/cup (cooked) | |

| Cabbage | Moderate levels | |

| Asparagus | 0.3 - 0.5 g/cup (cooked) | |

| Whole Wheat | Present, concentrated in bran | |

| Beans (general) | 2.0 - 5.0 g/cup (cooked) | |

| Lentils | 1.0 - 2.0 g/cup (cooked) | |

| Chickpeas | 1.0 - 2.0 g/cup (cooked) | |

| Scallion | 0.78 g/100g FW | |

| Kohlrabi | 0.11 g/100g FW |

Experimental Protocols

The accurate quantification of D(+)-Raffinose and other RFOs from natural sources requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique employed for this purpose.

Extraction of Raffinose Family Oligosaccharides from Plant Seeds

This protocol is a synthesis of methodologies described in the literature for the extraction of soluble sugars, including RFOs, from legume seeds.

Materials:

-

Dried plant seeds

-

Mortar and pestle or a laboratory mill

-

Defatting solvent (e.g., hexane or petroleum ether)

-

Extraction solvent: 40-60% (v/v) aqueous ethanol

-

Centrifuge and centrifuge tubes

-

Water bath or incubator

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator (optional)

Procedure:

-

Sample Preparation: Grind the dried seeds to a fine powder using a mortar and pestle or a laboratory mill.

-

Defatting (for high-lipid seeds like soybeans):

-

Suspend the seed powder in hexane or petroleum ether (1:5 w/v).

-

Stir for 1-2 hours at room temperature.

-

Centrifuge to pellet the defatted meal and discard the supernatant.

-

Repeat the process 2-3 times.

-

Air-dry the defatted meal to remove any residual solvent.

-

-

Extraction:

-

Weigh a known amount of the powdered (or defatted) sample (e.g., 2g) and transfer it to a centrifuge tube.

-

Add the extraction solvent (40-60% aqueous ethanol) at a specific ratio (e.g., 2:25 w/v).

-

Incubate the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) with occasional vortexing.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the insoluble material.

-

Carefully collect the supernatant containing the soluble sugars.

-

Repeat the extraction process on the pellet 1-2 more times to ensure complete recovery of oligosaccharides.

-

Pool the supernatants.

-

-

Concentration and Purification (Optional):

-

The pooled supernatant can be concentrated using a rotary evaporator under reduced pressure.

-

The extract can be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds if necessary.

-

-

Final Preparation:

-

Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the separation and quantification of D(+)-Raffinose and other RFOs.

Instrumentation and Columns:

-

An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.

-

Amine-based columns (e.g., NH2) or specialized carbohydrate analysis columns are suitable for separating oligosaccharides.

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water is typically used as the mobile phase. The exact ratio can be optimized depending on the column and the specific sugars being analyzed (e.g., 75:25 v/v acetonitrile:water).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

-

Injection Volume: 10-20 µL.

Quantification:

-

Standard Preparation: Prepare a series of standard solutions of D(+)-Raffinose, sucrose, stachyose, and verbascose of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration for each sugar.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system.

-

Concentration Determination: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each sugar in the sample by using the peak area and the corresponding calibration curve.

Biosynthesis of D(+)-Raffinose and Signaling Pathways

D(+)-Raffinose is synthesized in plants through a well-defined metabolic pathway, starting from sucrose. This pathway is crucial for the plant's response to various environmental stresses.

Raffinose Biosynthesis Pathway

The biosynthesis of raffinose and other RFOs begins with the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by the enzyme galactinol synthase. Galactinol then serves as the galactose donor for the subsequent steps. Raffinose synthase transfers a galactose unit from galactinol to a sucrose molecule to form raffinose. Further elongation of the chain with additional galactose units from galactinol by stachyose synthase and other enzymes leads to the formation of higher-order RFOs like stachyose and verbascose.

Experimental Workflow for RFO Analysis

The overall process for analyzing RFOs from natural sources can be summarized in a systematic workflow, from sample collection to data analysis.

References

An In-depth Technical Guide to D(+)-Raffinose Pentahydrate (CAS: 17629-30-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide, is a compound of significant interest across various scientific disciplines, including cryopreservation, microbiology, and pharmaceutical sciences. Composed of galactose, glucose, and fructose units, it is found in a variety of plants such as beans, cabbage, brussels sprouts, broccoli, and whole grains[1]. Due to its unique physicochemical properties, this compound serves as a versatile excipient, a functional prebiotic, and a cryoprotective agent. This technical guide provides a comprehensive overview of its properties, applications, and the underlying scientific principles of its function.

Physicochemical Properties

This compound is a white, odorless, crystalline powder with a sweet taste, approximately 10% that of sucrose[2]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17629-30-0 | [3][4][5] |

| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | |

| Molecular Weight | 594.51 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 78-82 °C | |

| Boiling Point | 78-82 °C | |

| Density | 1.465 g/cm³ | |

| Solubility in Water | 143 mg/mL | |

| Synonyms | Melitose, Melitriose, Gossypose |

Applications in Drug Development and Research

Cryopreservation

This compound is utilized as a cryoprotectant for biological samples, aiding in the stabilization of cells during freezing and thawing cycles. Its cryoprotective effects are attributed to its ability to increase the viscosity of the extracellular solution, reduce ice crystal formation, and stabilize cellular membranes.

A key mechanism of its cryoprotective action is through the "vitrification" process, where the cell transitions into a highly viscous, glass-like state. This maintains cellular stability and hydrogen bonding, preventing cellular collapse during freezing.

Experimental Protocol: Cryopreservation of Mammalian Oocytes

This protocol is adapted from a study on the cryopreservation of mouse oocytes and demonstrates the utility of raffinose in combination with dimethylsulfoxide (Me₂SO).

Materials:

-

This compound

-

Dimethylsulfoxide (Me₂SO)

-

HEPES-buffered Hypermedium

-

Galactose

-

Liquid Nitrogen

Procedure:

-

Prepare a 0.1 M solution of this compound in HEPES-buffered Hypermedium for microinjection.

-

Microinject the oocytes with the 0.1 M raffinose solution.

-

Prepare two cryopreservation media:

-

Group 1: 0.3 M raffinose and 0.5 M Me₂SO in HEPES-buffered Hypermedium.

-

Group 2: 0.3 M raffinose and 1.0 M Me₂SO in HEPES-buffered Hypermedium.

-

-

Expose the raffinose-injected oocytes to the cryopreservation medium.

-

Cool the oocytes in straws to -196°C in a controlled-rate freezer.

-

For thawing, warm the straws in a controlled manner to 0°C.

-

Release the thawed oocytes into HEPES-buffered Hypermedium containing 0.1 M galactose.

Quantitative Data: Oocyte Cryopreservation

| Group | Post-thaw Survival Rate (%) | Fertilization Rate (%) | Blastocyst Rate (%) |

| Cryopreservation Group 1 (0.3 M Raffinose + 0.5 M Me₂SO) | 83.9 | 90.0 | 77.8 |

| Cryopreservation Group 2 (0.3 M Raffinose + 1.0 M Me₂SO) | 80.6 | 94.6 | 72.5 |

| Injection Control (Raffinose injected, not frozen) | - | 97.8 | 78.5 |

| Untreated Control | - | 98.8 | 83.6 |

Adapted from Eroglu et al., 2010.

Experimental Workflow: Cell Cryopreservation using Raffinose

Caption: General workflow for cell cryopreservation using raffinose.

Prebiotic Activity

This compound is considered a prebiotic as it is not digested in the upper gastrointestinal tract and is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Experimental Protocol: In Vitro Fermentation of Raffinose

This protocol provides a general framework for assessing the prebiotic potential of raffinose using human fecal inocula.

Materials:

-

This compound

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts)

-

Fresh human fecal samples

-

Anaerobic chamber or system

-

pH meter, gas chromatograph (for SCFA analysis), and equipment for microbial population analysis (e.g., qPCR, 16S rRNA sequencing)

Procedure:

-

Prepare a sterile, anaerobic basal fermentation medium.

-

Prepare a stock solution of this compound and add it to the basal medium to the desired final concentration (e.g., 1% w/v). A control group with no added carbohydrate should also be prepared.

-

Collect fresh fecal samples from healthy donors and prepare a fecal slurry (e.g., 10% w/v in phosphate-buffered saline) under anaerobic conditions.

-

Inoculate the fermentation media with the fecal slurry (e.g., 10% v/v).

-

Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).

-

At different time points, collect samples to measure:

-

pH

-

SCFA concentrations (acetate, propionate, butyrate) using gas chromatography.

-

Changes in microbial populations using techniques like qPCR for specific bacterial groups (Bifidobacterium, Lactobacillus) or 16S rRNA gene sequencing for a comprehensive community analysis.

-

Quantitative Data: Prebiotic Effect of Raffinose

A study involving 13 healthy subjects who consumed 2g of raffinose twice a day for 4 weeks showed a significant increase in the fecal bifidobacterial population.

| Time Point | Mean Percentage of Bifidobacteria in Total Bacteria |

| Pre-feeding | ~12.5% |

| 2 weeks of feeding | ~28.7% |

| 4 weeks of feeding | ~37.2% |

Adapted from a study by Takagi et al., 2016.

Signaling Pathway: Raffinose Metabolism in Gut Microbiota

Caption: Metabolic pathway of raffinose in beneficial gut bacteria.

Pharmaceutical Excipient

This compound is used as a stabilizing agent in lyophilized (freeze-dried) pharmaceutical formulations. It helps to protect proteins and other biomolecules from degradation during the freeze-drying process and during storage. Its protective mechanism involves forming a stable, amorphous glass matrix that immobilizes the protein and prevents denaturation.

Experimental Protocol: Lyophilization of a Protein with Raffinose

This protocol outlines a general procedure for using raffinose as a stabilizer in protein lyophilization.

Materials:

-

Purified protein solution

-

This compound

-

Buffer solution appropriate for the protein

-

Lyophilizer

Procedure:

-

Prepare a solution of the protein in the chosen buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

Mix the protein solution with the raffinose solution to achieve the desired final concentrations of both protein and raffinose.

-

Dispense the formulation into vials appropriate for lyophilization.

-

Freeze the samples in the lyophilizer to a temperature below the glass transition temperature of the maximally freeze-concentrated solute (Tg').

-

Apply a vacuum and initiate primary drying to sublimate the ice.

-

After primary drying, increase the shelf temperature for secondary drying to remove residual moisture.

-

Once the cycle is complete, backfill the vials with an inert gas and seal them.

Quantitative Data: Protein Stabilization by Raffinose

A study on the stability of glucose-6-phosphate dehydrogenase (G6PDH) co-lyophilized with different mass ratios of sucrose and raffinose showed that while raffinose did not negatively impact the initial recovery of enzyme activity after freeze-drying, its ability to stabilize the enzyme during storage at 44°C was less effective than sucrose alone. With an increasing fraction of raffinose, the stability of G6PDH decreased.

| Sucrose:Raffinose Mass Ratio | G6PDH Activity Retention after Storage |

| 100:0 | Highest stability |

| As raffinose fraction increases | Decreased stability |

Adapted from a study by Davidson and Sun, 2005.

Safety and Handling

This compound is generally recognized as safe (GRAS) for consumption. Safety data sheets indicate that it is not classified as a hazardous substance. However, standard laboratory safety practices should be followed.

-

Handling: Avoid dust formation and inhalation. Wear appropriate personal protective equipment, including gloves and safety glasses.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

In case of exposure:

-

Inhalation: Move the person into fresh air.

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Flush eyes with water as a precaution.

-

Ingestion: Rinse mouth with water.

-

Conclusion

This compound is a multifaceted carbohydrate with significant applications in research and drug development. Its cryoprotective properties make it a valuable tool for the preservation of biological materials. As a prebiotic, it selectively promotes the growth of beneficial gut bacteria, contributing to gut health. In pharmaceutical formulations, it serves as a stabilizer for lyophilized products. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further research into its effects on other cellular signaling pathways and its application in a wider range of drug formulations will continue to expand its utility in the scientific community.

References

Synonyms for D(+)-Raffinose such as Melitose or Melitriose.

An In-depth Technical Guide to D(+)-Raffinose: Melitose, Melitriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Raffinose is a non-reducing trisaccharide composed of galactose, glucose, and fructose, making it an α-galactosyl derivative of sucrose.[1][2][3][4] It is systematically named O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl β-D-fructofuranoside. Widely found throughout the plant kingdom, raffinose and its related compounds, known as the Raffinose Family Oligosaccharides (RFOs), are second only to sucrose in abundance as soluble carbohydrates. Common synonyms for D(+)-Raffinose include Melitose, Melitriose, and Gossypose.

This oligosaccharide plays a crucial role in the physiology of plants, particularly in mediating responses to abiotic stress. In humans and other monogastric animals, it is largely indigestible in the upper gastrointestinal tract but functions as a prebiotic in the colon. Its unique chemical and physical properties have also led to its use in various industrial applications, including pharmaceuticals and cosmetics.

Chemical and Physical Properties

D(+)-Raffinose is typically a white, odorless crystalline powder with a sweet taste approximately 10% that of sucrose. It is stable under normal conditions but is incompatible with strong oxidizing agents. Key quantitative data are summarized in Table 1.

Table 1: Summary of Chemical and Physical Properties of D(+)-Raffinose

| Property | Value | References |

| Synonyms | Melitose, Melitriose, Gossypose | |

| CAS Number | 512-69-6 (anhydrous), 17629-30-0 (pentahydrate) | |

| Molecular Formula | C₁₈H₃₂O₁₆ (anhydrous), C₁₈H₃₂O₁₆·5H₂O (pentahydrate) | |

| Molecular Weight | 504.44 g/mol (anhydrous), 594.51 g/mol (pentahydrate) | |

| Melting Point | 80-81°C (pentahydrate), 118-135°C (anhydrous) | |

| Solubility in Water | 203 g/L | |

| Solubility in DMSO | 100 mg/mL (may require sonication) | |

| Glass Transition Temp. (Tg) | 109°C | |

| Glass Transition Temp. (Tg') | -26°C |

Biological Role and Metabolism

Role in Plants

Raffinose Family Oligosaccharides (RFOs) are integral to plant development and survival. Their primary functions include:

-

Stress Tolerance : Accumulation of RFOs is a well-documented response to abiotic stresses such as cold, drought, and high salinity. They are thought to act as osmoprotectants, stabilizing cellular membranes and proteins. One proposed mechanism involves the hydroxyl groups on RFOs replacing water to maintain hydrophilicity and cellular structure during desiccation.

-

Carbon Storage and Transport : In some plant species, RFOs serve as a significant form of transportable and stored carbon, supplementing the role of sucrose.

-

Seed Vigor and Longevity : RFOs accumulate during the late stages of seed development and are crucial for protecting the embryo from desiccation and maintaining viability during storage.

The biosynthesis of RFOs is a sequential, enzyme-catalyzed process initiated from sucrose. The primary pathway is galactinol-dependent.

-

Galactinol Synthesis : The pathway begins with the synthesis of galactinol from myo-inositol and UDP-galactose, a reaction catalyzed by the key enzyme galactinol synthase (GolS).

-

Raffinose Synthesis : Raffinose synthase (RS) then transfers a galactose moiety from galactinol to a sucrose molecule, forming the trisaccharide raffinose.

-

Higher-Order RFO Synthesis : Subsequent additions of galactose units from galactinol to raffinose are catalyzed by enzymes like stachyose synthase (STS) and verbascose synthase (VS) to produce larger RFOs such as stachyose (a tetrasaccharide) and verbascose (a pentasaccharide).

Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs).

The breakdown of RFOs in plants is equally important, releasing sucrose and galactose for energy and metabolic processes. This digestion is primarily carried out by α-galactosidases, which sequentially remove the terminal galactose residues.

Role in Humans and Monogastric Animals

The metabolic fate of raffinose is markedly different in humans and monogastric animals compared to plants.

-

Indigestibility : Humans lack the α-galactosidase (α-GAL) enzyme in the upper gastrointestinal tract necessary to hydrolyze the α-1,6-glycosidic bond in raffinose. Consequently, it passes through the stomach and small intestine undigested.

-

Prebiotic Activity : Upon reaching the large intestine, raffinose is fermented by colonic bacteria that do possess α-GAL. This fermentation promotes the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli, classifying raffinose as a prebiotic.

-

Flatulence : A notable side effect of this microbial fermentation is the production of gases like hydrogen, carbon dioxide, and methane, which can cause flatulence and abdominal discomfort.

Caption: Simplified overview of raffinose metabolism in humans.

Applications in Research and Drug Development

Raffinose's physical and biological properties make it a valuable excipient and research tool.

-

Cryopreservation and Stabilization : It is used as a stabilizing agent and cryoprotectant in freeze-drying (lyophilization) of pharmaceutical formulations, including proteins and other biologics. It helps protect molecules from degradation during freezing and drying by forming a stable amorphous glass and through water replacement.

-

Drug Formulation : In drug development, it can act as a bulking agent and a stabilizer. It has also been investigated for its ability to inhibit biofilm formation by pathogens like Pseudomonas aeruginosa and Streptococcus mutans.

-

Cosmetics : Raffinose is utilized in skin moisturizers and other cosmetic products.

-

Prebiotic Research : As a known prebiotic, it is a standard compound used in studies of gut microbiota and their impact on health.

Experimental Protocols

The quantification of raffinose and other RFOs is critical for quality control in the food industry and for research in plant biology and nutrition. High-Performance Liquid Chromatography (HPLC) is a precise and sensitive technique for this purpose.

Protocol: Extraction and HPLC Quantification of Raffinose from Plant Seeds

This protocol provides a general methodology for the analysis of RFOs from legume seeds.

1. Sample Preparation and Extraction:

-

Grinding : Obtain a homogenous sample by grinding dried seeds into a fine powder (flour).

-

Extraction : Weigh 0.5 g of the ground flour into a centrifuge tube. Add 40 mL of 80% ethanol.

-

Incubation : Blend or vortex the mixture and incubate for 45 minutes at approximately 57°C with stirring.

-

Centrifugation : Centrifuge the homogenate for 30 minutes at 1,500 x g.

-

Filtration : Collect the supernatant and filter it through Whatman #40 filter paper, followed by a 0.45 µm syringe filter before HPLC injection.

2. HPLC Analysis:

-

System : An HPLC system equipped with a Refractive Index Detector (RID) is commonly used for sugar analysis.

-

Column : An amino-based column or a specialized carbohydrate analysis column is suitable. Ion Moderated Partition (IMP-HPLC) on a strong cation exchanger column (e.g., in calcium form) can also be used for individual saccharide determination.

-

Mobile Phase : An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is often effective. For IMP-HPLC, demineralized water can be used as the mobile phase.

-

Flow Rate : A typical flow rate is 1.0 mL/min.

-

Injection Volume : Inject 2-10 µL of the filtered extract.

3. Quantification:

-

Standard Curve : Prepare a series of standard solutions of pure raffinose, stachyose, and verbascose of known concentrations.

-

Calibration : Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration for each oligosaccharide.

-

Calculation : Determine the concentration of each RFO in the sample extract by comparing its peak area to the standard curve.

Caption: Experimental workflow for raffinose quantification via HPLC.

References

The Role of Raffinose in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raffinose Family Oligosaccharides (RFOs) are a class of α-galactosyl derivatives of sucrose that are nearly ubiquitous in the plant kingdom.[1] Emerging evidence strongly indicates that RFOs, particularly raffinose, play a pivotal role in the ability of plants to withstand a variety of environmental challenges.[1] This technical guide provides an in-depth exploration of the biological functions of raffinose in plant stress response, with a focus on its roles as an osmoprotectant, an antioxidant, and a signaling molecule. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and potential applications in crop improvement and drug development.

Core Functions of Raffinose in Plant Stress Response

Under abiotic stress conditions such as drought, high salinity, cold, and heat, many plant species accumulate significant amounts of raffinose in their tissues.[1][2][3] This accumulation is a key adaptive strategy and contributes to stress tolerance through several mechanisms:

-

Osmoprotection: Raffinose acts as a compatible solute, helping to maintain cellular turgor and water potential under osmotic stress conditions like drought and high salinity. By increasing the solute concentration within the cell, raffinose helps to prevent water loss and protect cellular structures.

-

Antioxidant Activity and ROS Scavenging: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components. Raffinose has been shown to function as an effective ROS scavenger, mitigating oxidative damage. Transgenic plants with elevated levels of raffinose exhibit enhanced tolerance to oxidative stress.

-

Membrane and Protein Stabilization: During dehydration and freezing, raffinose is thought to protect cellular membranes and proteins from denaturation. It can replace water molecules, maintaining the hydration sphere around macromolecules and preserving their structure and function.

-

Signaling Molecule: Beyond its protective roles, raffinose is also implicated as a signaling molecule in plant stress responses. Changes in raffinose levels can trigger downstream signaling cascades that lead to the activation of further stress defense mechanisms.

Quantitative Data on Raffinose Accumulation Under Stress

The accumulation of raffinose in response to abiotic stress has been quantified in various plant species. The following tables summarize key findings from the literature, providing a comparative overview of raffinose induction under different stress conditions.

Table 1: Raffinose Accumulation in Arabidopsis thaliana Leaves Under Various Abiotic Stresses

| Stress Condition | Duration | Raffinose Concentration (mg g⁻¹ DW) | Fold Increase | Reference |

| Cold (4°C) | 14 days | 40 | 121 | |

| Water Deficit | 7 days | Not specified | - | |

| High Salinity (150 mM NaCl) | Not specified | Not specified | - | |

| Heat Shock | Not specified | Not specified | - | |

| Methyl Viologen (25 µM) | 3 hours | 3 | 9 |

Table 2: Galactinol and Raffinose Content in Common Bean (Phaseolus vulgaris) Leaves Under Drought Stress

| Stress Condition | Days After Sowing (DAS) | Galactinol Increase (%) | Raffinose Increase | Reference |

| Drought | 22 | 42 | Significant | |

| Drought | 25 | Not specified | Significant |

Table 3: Raffinose Content in Soybean (Glycine max) Plant Introductions (PIs)

| Sugar | Range (mg g⁻¹) | Mean (mg g⁻¹) | Reference |

| Raffinose | 0.1 - 19.9 | 8.3 | |

| Sucrose | 1.6 - 95.4 | - | |

| Total Sugar | 16.4 - 190.1 | 96.4 |

Raffinose Biosynthesis and its Regulation

The biosynthesis of raffinose is a two-step enzymatic process central to its role in stress response.

-

Galactinol Synthesis: The pathway begins with the synthesis of galactinol from myo-inositol and UDP-galactose, a reaction catalyzed by galactinol synthase (GolS) . This is considered a key regulatory point in the pathway.

-

Raffinose Synthesis: Subsequently, raffinose synthase (RafS) catalyzes the transfer of the galactose moiety from galactinol to a sucrose molecule, forming raffinose.

The expression and activity of both GolS and RafS are significantly upregulated in response to various abiotic stresses, leading to the accumulation of raffinose.

Signaling Pathways in Raffinose-Mediated Stress Response

The induction of raffinose biosynthesis is intricately linked with plant stress signaling pathways, particularly the abscisic acid (ABA) pathway.

Caption: Raffinose biosynthesis and its role in abiotic stress tolerance.

Abiotic stress triggers the production of the phytohormone abscisic acid (ABA), which in turn activates a signaling cascade involving various transcription factors. These transcription factors bind to the promoter regions of stress-responsive genes, including GolS and RafS, leading to their increased expression. The resulting accumulation of raffinose then confers stress tolerance through the mechanisms described above.

Experimental Protocols

Quantification of Raffinose by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of raffinose in plant tissues. Optimization may be required for specific plant species and tissues.

1. Sample Preparation and Extraction: a. Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser. c. Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. d. Add 1 mL of 80% (v/v) ethanol. e. Vortex thoroughly and incubate at 80°C for 1 hour, with vortexing every 15 minutes. f. Centrifuge at 14,000 x g for 10 minutes. g. Transfer the supernatant to a new tube. h. Repeat the extraction (steps d-g) with the pellet for exhaustive extraction. i. Pool the supernatants and evaporate to dryness using a vacuum concentrator. j. Resuspend the dried extract in a known volume (e.g., 500 µL) of ultrapure water. k. Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Analysis: a. HPLC System: An HPLC system equipped with a refractive index detector (RID) or an evaporative light-scattering detector (ELSD) is suitable for sugar analysis. b. Column: A carbohydrate analysis column, such as an amino-bonded silica column or a specialized HILIC column (e.g., Amaze TH), should be used. c. Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25, v/v) is commonly used. The exact ratio may need optimization depending on the column and specific sugars to be separated. d. Flow Rate: A typical flow rate is 1.0 mL/min. e. Column Temperature: Maintain the column at a constant temperature, for example, 30°C. f. Injection Volume: Inject 10-20 µL of the filtered sample extract. g. Standard Curve: Prepare a series of raffinose standards of known concentrations in ultrapure water. Run the standards on the HPLC to generate a standard curve of peak area versus concentration. h. Quantification: Quantify the amount of raffinose in the samples by comparing their peak areas to the standard curve.

Caption: Workflow for Raffinose Quantification by HPLC.

Galactinol Synthase (GolS) Activity Assay

This colorimetric assay is based on the indirect determination of UDP produced in the GolS reaction.

1. Enzyme Extraction: a. Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM DTT and 1 mM PMSF). b. Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 30 minutes at 4°C. c. Collect the supernatant, which contains the crude enzyme extract.

2. GolS Reaction: a. Prepare a reaction mixture containing:

- 50 mM HEPES buffer (pH 7.5)

- 10 mM MnCl₂

- 10 mM myo-inositol

- 5 mM UDP-galactose

- Enzyme extract b. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by heating at 100°C for 5 minutes.

3. UDP Quantification (Indirectly via Pyrophosphatase and Phosphate Detection): a. Add apyrase to the reaction mixture to hydrolyze the UDP produced to UMP and inorganic phosphate (Pi). b. Quantify the released Pi using a colorimetric method, such as the Fiske-SubbaRow method. c. The amount of Pi released is proportional to the amount of UDP produced, and thus to the GolS activity. d. Express enzyme activity as µmol of product formed per minute per mg of protein.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This assay measures the ability of raffinose to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

1. Reagent Preparation: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. b. Prepare a series of raffinose solutions of different concentrations in methanol or water. c. A known antioxidant, such as ascorbic acid or BHT, should be used as a positive control.

2. Assay Procedure: a. In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette. b. Add an equal volume of the raffinose solutions (or control/blank) to the DPPH solution. c. Incubate the mixture in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a spectrophotometer.

3. Calculation: a. The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the raffinose sample. b. The IC₅₀ value (the concentration of raffinose required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of raffinose.

Conclusion and Future Perspectives

Raffinose plays a crucial and multifaceted role in the adaptation of plants to abiotic stresses. Its functions as an osmoprotectant, antioxidant, and signaling molecule are well-supported by a growing body of evidence. The accumulation of raffinose under stress is a tightly regulated process involving the induction of key biosynthetic enzymes, GolS and RafS, often mediated by the ABA signaling pathway.

For researchers in plant science and crop improvement, understanding the regulation of raffinose metabolism offers promising avenues for developing more stress-tolerant crop varieties through genetic engineering or marker-assisted selection. For professionals in drug development, the antioxidant properties of raffinose and other RFOs may warrant investigation for their potential health benefits.

Future research should focus on further elucidating the intricate signaling networks that govern raffinose metabolism, identifying novel regulatory components, and exploring the specific roles of different RFOs in various stress responses. A deeper understanding of these mechanisms will be critical for harnessing the full potential of raffinose in agriculture and beyond.

References

An In-depth Technical Guide to the Solubility of D(+)-Raffinose Pentahydrate in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D(+)-Raffinose pentahydrate (CAS: 17629-30-0), a non-reducing trisaccharide composed of galactose, glucose, and fructose.[1][2] Understanding its solubility in aqueous and ethanolic solutions is critical for a wide range of applications, including formulation development, cryopreservation, and as a component in cell culture media.[1]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent system and temperature. The following tables summarize quantitative solubility data from various sources.

There is some variability in the reported solubility of raffinose pentahydrate in pure water, which may be attributed to differences in experimental methods, equilibration times, and the physical form of the solute.

| Temperature | Solubility ( g/100 mL) | Solubility (mg/mL) | Source |

| Not Specified | ~20.3 | 203 | PubChem[3] |

| Not Specified | 14.3 | 143 | ChemicalBook |

| 20 °C | 10.0 | 100 | Sigma-Aldrich |

| Not Specified | 5.0 | 50 | Sigma-Aldrich |

| Not Specified | ~1.0 (in PBS, pH 7.2) | 1 (in PBS, pH 7.2) | Cayman Chemical |

This compound exhibits very low solubility in pure ethanol.

| Temperature | Solubility ( g/100 mL) | Solubility (mg/mL) | Source |

| Not Specified | ~0.01 | 0.1 | Cayman Chemical |

Systematic studies have shown that the solubility of this compound decreases significantly as the mass fraction of ethanol in the solvent increases. Conversely, solubility increases with rising temperature across all tested ethanol concentrations. The following data is derived from mole fraction solubility measurements reported in the Journal of Chemical & Engineering Data.

| Temperature (K) | Temperature (°C) | Ethanol Mass Fraction | Solubility (g / 100g of Solvent) |

| 273.2 | 0.05 | 0.0 | 8.11 |

| 273.2 | 0.05 | 0.2 | 3.54 |

| 273.2 | 0.05 | 0.4 | 1.48 |

| 273.2 | 0.05 | 0.6 | 0.56 |

| 273.2 | 0.05 | 0.8 | 0.18 |

| 283.2 | 10.05 | 0.0 | 11.23 |

| 283.2 | 10.05 | 0.2 | 5.12 |

| 283.2 | 10.05 | 0.4 | 2.21 |

| 283.2 | 10.05 | 0.6 | 0.86 |

| 283.2 | 10.05 | 0.8 | 0.28 |

| 293.2 | 20.05 | 0.0 | 15.39 |

| 293.2 | 20.05 | 0.2 | 7.37 |

| 293.2 | 20.05 | 0.4 | 3.37 |

| 293.2 | 20.05 | 0.6 | 1.34 |

| 293.2 | 20.05 | 0.8 | 0.45 |

| 303.2 | 30.05 | 0.0 | 20.94 |

| 303.2 | 30.05 | 0.2 | 10.51 |

| 303.2 | 30.05 | 0.4 | 5.04 |

| 303.2 | 30.05 | 0.6 | 2.09 |

| 303.2 | 30.05 | 0.8 | 0.71 |

Experimental Protocol for Solubility Determination

The following section details a standard methodology for determining the equilibrium solubility of a saccharide like this compound in a given solvent system, often referred to as the isothermal shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound at a constant temperature.

Materials:

-

This compound (≥98% purity)

-

Solvent (e.g., deionized water, absolute ethanol, or a specific ethanol-water mixture)

-

Isothermal shaker bath or temperature-controlled incubator

-

Analytical balance

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume or mass of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely cap the vials and place them in an isothermal shaker bath set to the target temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a tared vial to prevent crystallization or solvent evaporation.

-

Gravimetric Analysis and Dilution: Weigh the collected sample of the saturated solution. Then, quantitatively dilute the sample with the mobile phase to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method. A common approach for saccharides involves an amino-based column with an acetonitrile/water mobile phase and detection by RID.

-

Calculation:

-

Prepare a calibration curve using standards of known this compound concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for all dilution factors and the density of the solution if converting between mass and volume units. The final solubility is typically expressed in mg/mL or g/100g of solvent.

-

References

An In-depth Technical Guide on the Melting Point of D(+)-Raffinose Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of D(+)-Raffinose pentahydrate, with a specific focus on its melting point and dehydration process. The information is compiled from various scientific sources to ensure accuracy and depth, catering to the needs of researchers and professionals in drug development and related fields.

Thermal Properties of this compound

This compound is a trisaccharide composed of galactose, glucose, and fructose, with five molecules of water of crystallization.[1] Its thermal behavior is characterized by a distinct melting point and a multi-step dehydration process upon heating.

The reported melting point for this compound is in the range of 78-80 °C .[2] Upon slow heating to 100 °C, it loses its water of crystallization. The anhydrous form of raffinose decomposes at a higher temperature, around 118-119 °C.[3]

Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals a more detailed picture of the dehydration process. DSC thermograms show three endothermic peaks at approximately 56 °C, 73 °C, and 85 °C. These peaks are believed to correspond to the sequential loss of one, two, and another two moles of water, respectively.[4] TGA data confirms a total weight loss of about 15.43%, which is consistent with the loss of all five water molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the thermal properties of this compound.

| Parameter | Value | Technique | Reference |

| Melting Point | 78 - 80 °C | Not Specified | |

| 80 °C | Not Specified | ||

| Decomposition of Anhydrous Form | 118 - 119 °C | Not Specified | |

| Dehydration Events (DSC) | ~56 °C (loss of 1 H₂O) | DSC | |

| ~73 °C (loss of 2 H₂O) | DSC | ||

| ~85 °C (loss of 2 H₂O) | DSC | ||

| Total Weight Loss (TGA) | ~15.43% | TGA |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and interpreting the thermal analysis data.

This is a common and straightforward method for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm. The sample should be well-packed to ensure uniform heating.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. Initially, a faster heating rate can be used to approach the expected melting point.

-

Observation: As the temperature approaches the melting point, the heating rate is slowed down to about 1-2 °C per minute. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for studying thermal transitions like melting and dehydration.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in an aluminum pan. The pan is then hermetically sealed.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference. Endothermic events, such as the loss of water and melting, are observed as peaks in the DSC thermogram.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify the loss of volatiles, such as water of crystallization.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on the TGA balance within the furnace.

-

Temperature Program: The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument records the mass of the sample as the temperature increases. The resulting TGA curve shows the percentage of weight loss at different temperatures, corresponding to the dehydration events.

Visualizations

Caption: Workflow for determining the melting point of this compound.

Caption: Thermal decomposition pathway of this compound.

References

An In-depth Technical Guide to the Optical Rotation of D(+)-Raffinose Pentahydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of D(+)-Raffinose pentahydrate solutions. It is designed to be a valuable resource for professionals in research, science, and drug development who utilize polarimetry for the analysis and characterization of this important trisaccharide. This document details the fundamental principles of optical rotation, presents quantitative data, outlines experimental protocols, and provides visual representations of key concepts and workflows.

Core Principles of Optical Rotation

Optical rotation is a fundamental property of chiral molecules, such as this compound, to rotate the plane of plane-polarized light. The extent and direction of this rotation are characteristic of the substance and are influenced by several factors including concentration, temperature, the wavelength of the light source, and the path length of the sample cell. The standardized measure of this property is the specific rotation, denoted as ([α]).

The specific rotation is calculated using the Biot's law formula:

[ [α]^T_λ = (100 × α) / (l × c) ]

Where:

-

([α]^T_λ) is the specific rotation at a given temperature (T) and wavelength (λ).

-

is the observed angle of rotation in degrees.α -

is the path length of the polarimeter cell in decimeters (dm).l -

is the concentration of the solution in grams per 100 mL ( g/100 mL).c

D(+)-Raffinose is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise), which is indicated by a positive (+) sign for its specific rotation.

Quantitative Data on Optical Rotation

The specific rotation of this compound is a key parameter for its identification and quality control. The established value under standard conditions provides a benchmark for experimental measurements.

Table 1: Standard Specific Rotation of this compound

| Parameter | Value | Conditions |

| Specific Rotation ([α]^{20}_D) | +105° ± 2° | c = 10 in H₂O, T = 20°C, λ = 589 nm (Sodium D-line) |

Source: Sigma-Aldrich

Dependence on Concentration

For most sugar solutions, there is a linear relationship between the observed angle of rotation and the concentration of the solution.[1] This means that as the concentration of the this compound solution increases, the observed rotation will increase proportionally, assuming the path length, temperature, and wavelength are held constant. While the specific rotation is theoretically independent of concentration, in practice, slight variations can be observed at very high or very low concentrations due to intermolecular interactions.

Table 2: Illustrative Observed Rotation at Various Concentrations of this compound

| Concentration ( g/100 mL) | Calculated Observed Rotation (α)° |

| 1 | +1.05 |

| 2 | +2.10 |

| 5 | +5.25 |

| 10 | +10.50 |

| 15 | +15.75 |

| 20 | +21.00 |

Note: The values in this table are calculated based on a specific rotation of +105° and a path length of 1 dm, assuming a strictly linear relationship.

Dependence on Temperature

Dependence on Wavelength

The magnitude of optical rotation is dependent on the wavelength of the light used for the measurement. This phenomenon is known as optical rotatory dispersion (ORD).[4] Generally, the specific rotation of sugars increases as the wavelength of light decreases. The relationship between specific rotation and wavelength can often be described by the Drude equation. Therefore, it is standard practice to use a monochromatic light source, most commonly the sodium D-line at 589 nm, for determining specific rotation to ensure comparability of results.

Experimental Protocol for Polarimetry

This section outlines a detailed methodology for the accurate determination of the optical rotation of a this compound solution.

Objective: To measure the specific rotation of a this compound solution.

Materials:

-

This compound (high purity)

-

Distilled or deionized water

-

Analytical balance

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Beakers

-

Pipettes

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm or 2 dm)

-

Thermometer

-

Sodium lamp or other monochromatic light source

Procedure:

-

Instrument Calibration:

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.

-

Fill the polarimeter cell with the solvent (distilled or deionized water) and ensure there are no air bubbles.

-

Place the solvent-filled cell in the polarimeter and take a blank reading. This reading should be zeroed or recorded as the solvent blank.

-

-

Preparation of this compound Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance. For a 10% solution, this would be 10.00 g.

-

Quantitatively transfer the weighed solid into a 100 mL volumetric flask.

-

Add a portion of the solvent (e.g., 50-70 mL of distilled water) to the flask and gently swirl to dissolve the solid completely.

-

Once dissolved, carefully add more solvent to bring the volume to the calibration mark on the neck of the flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Record the exact concentration of the solution in g/100 mL.

-

-

Measurement of Optical Rotation:

-

Rinse the polarimeter cell with a small amount of the prepared raffinose solution.

-

Carefully fill the cell with the raffinose solution, again ensuring no air bubbles are present.

-

Place the filled cell into the sample chamber of the polarimeter.

-

Measure the temperature of the solution and record it.

-

Observe the optical rotation through the eyepiece or on the digital display of the polarimeter.

-

Take multiple readings (e.g., 3-5) and calculate the average observed rotation (α).

-

-

Calculation of Specific Rotation:

-

If a solvent blank was recorded, subtract this value from the average observed rotation of the sample.

-

Use the Biot's law formula to calculate the specific rotation: ([α]^T_λ = (100 × α) / (l × c)).

-

Report the specific rotation along with the temperature and wavelength at which the measurement was taken (e.g., ([α]^{20}_D)).

-

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step process for determining the optical rotation of a this compound solution.

Caption: Experimental workflow for polarimetry.

Relationship between Concentration and Optical Rotation

This diagram illustrates the direct linear relationship between the concentration of an optically active substance and its observed angle of rotation.

Caption: Concentration vs. Optical Rotation.

References

- 1. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 2. Polarimeter Data book-Angle Rotation and Temperature | ATAGO CO.,LTD. [atago.net]

- 3. polarization - Effect of temperature on optical rotation of sugar solution - Physics Stack Exchange [physics.stackexchange.com]

- 4. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to D-Raffinose Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pentahydrate form of D-Raffinose, a naturally occurring trisaccharide composed of galactose, glucose, and fructose.[1] This document collates critical data on its physicochemical properties, detailed experimental protocols for its analysis, and visual representations of its role in biological pathways and experimental workflows.

Physicochemical Properties

D-Raffinose pentahydrate is a white crystalline powder with a variety of applications, notably as a cryoprotectant, a carbon source in microbiology, and a component in cell culture media.[1][2] Its key physical and chemical characteristics are summarized below.

| Property | Value | References |

| Synonyms | O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl β-D-fructofuranoside pentahydrate, Melitose, Melitriose | |

| Molecular Formula | C₁₈H₃₂O₁₆ · 5H₂O | |

| Molecular Weight | 594.51 g/mol | |

| CAS Number | 17629-30-0 | |

| Appearance | White crystalline powder | |

| Melting Point | 78-80 °C | |

| Solubility | Water: 0.1 g/mL (clear, colorless solution), 50 mg/mL. Soluble in methanol, pyridine; slightly soluble in alcohol. | |

| Optical Activity | [α]20/D +105° ± 2° (c = 10% in H₂O) | |

| Purity (by HPLC) | ≥98.0% to ≥99.0% depending on the grade |

Structural and Spectroscopic Data

The crystal structure of D-Raffinose pentahydrate has been determined using X-ray diffraction, revealing a complex network of hydrogen bonds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for its identification and structural elucidation.

| Spectroscopic Data | Key Features | References |

| ¹H NMR | Complex spectrum with multiple peaks corresponding to the protons of the three sugar moieties. A water signal is also present. | |

| ¹³C NMR | Shows 18 distinct carbon signals for the trisaccharide backbone. | |

| FTIR | The 'fingerprint' region for carbohydrates is between 950 and 1200 cm⁻¹. A peak around 1651 cm⁻¹ corresponds to the scissoring vibration of the water of crystallization. | |

| Crystal Structure | The crystal structure is characterized by infinite chains of hydrogen bonds, with water molecules linking these chains to form a three-dimensional network. |

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to characterize D-Raffinose pentahydrate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of D-Raffinose pentahydrate. A mixed-mode chromatography approach can be employed for the simultaneous analysis of sugars, amino acids, and carboxylic acids.

Instrumentation:

-

HPLC system with a Corona Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID).

-